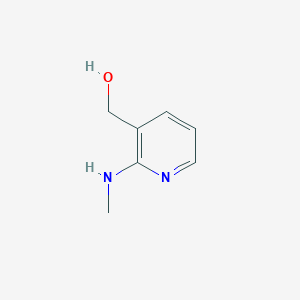

2-(Methylamino)pyridine-3-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(methylamino)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPMWCUNCNMNOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406224 | |

| Record name | [2-(Methylamino)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32399-12-5 | |

| Record name | 2-(Methylamino)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32399-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methylamino)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(methylamino)pyridin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylamino)pyridine-3-methanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)pyridine-3-methanol, a versatile pyridine derivative, has emerged as a significant building block in synthetic organic chemistry, particularly in the realms of pharmaceutical and agrochemical research. Its unique bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a diverse range of chemical transformations, making it a valuable intermediate in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, reactivity profile, and key applications, with a particular focus on its role in drug discovery and development.

Core Chemical Identity

Molecular Formula: C₇H₁₀N₂O[1][3][4][5]

Molecular Weight: 138.17 g/mol [1][3][4][5]

IUPAC Name: [2-(methylamino)pyridin-3-yl]methanol[3]

Synonyms: 2-(N-Methylamino)-3-hydroxymethylpyridine, [2-(Methylamino)-3-pyridyl]methanol[4][6]

Chemical and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 110-114 °C | |

| Boiling Point | 312.2 ± 32.0 °C (Predicted) | |

| Solubility | Soluble in methanol, ethanol, and dichloromethane; limited solubility in water. | [7] |

| pKa | 13.63 ± 0.10 (Predicted) | [8] |

| Storage | Store at 0-8 °C in a dry place.[1] The compound is hygroscopic. |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the reduction of a carboxylic acid or ester precursor. The selection of a specific synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations.

Method 1: Reduction of 2-(Methylamino)nicotinic Acid

A common and effective method involves the reduction of 2-(methylamino)nicotinic acid. This two-step process begins with a nucleophilic aromatic substitution followed by reduction.

Step 1: Synthesis of 2-(Methylamino)nicotinic Acid

2-Chloronicotinic acid is reacted with methylamine hydrochloride in the presence of a base, such as potassium carbonate, and a copper catalyst (e.g., cuprous bromide) in a high-boiling solvent like DMF at elevated temperatures.[8]

Step 2: Reduction to this compound

The resulting 2-(methylamino)nicotinic acid is then reduced to the corresponding alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, a milder and often safer alternative is the use of sodium borohydride in combination with a Lewis acid, or red aluminum.[8]

Experimental Protocol: Reduction using Potassium Borohydride and Zinc Chloride [8]

-

To a 500 mL three-necked flask, add 180 mL of tetrahydrofuran, 11.4 g (0.300 mol) of potassium borohydride, and 20.5 g (0.150 mol) of zinc chloride.

-

Stir the mixture at room temperature for 2 hours.

-

Add 25 g (0.120 mol) of tert-butyl 2-methylamino-3-pyridinecarboxylate and 84 mL of toluene. Control the rate of addition as gas evolution occurs.

-

Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and add a 20% sodium hydroxide solution until the solution becomes clear.

-

Extract the product with ethyl acetate (3 x 500 mL).

-

Combine the organic layers, wash with saturated brine (2 x 250 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound as a white solid.[8]

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound. The following are the expected analytical data based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, the amino proton, the hydroxyl proton, and the three aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit seven unique carbon signals corresponding to the methyl carbon, the methylene carbon, and the five carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the O-H and N-H stretching vibrations (typically in the range of 3200-3600 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the primary alcohol.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (138.17 g/mol ).

Note: While publicly available, experimentally determined spectra with detailed peak assignments are limited, the expected data is based on the known chemical structure and data from analogous compounds.

Reactivity Profile

The chemical reactivity of this compound is governed by the interplay of its three functional groups: the pyridine ring, the secondary methylamino group, and the primary hydroxymethyl group.[9]

Reactions of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. Conversely, it is more reactive towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom.

Reactions of the Methylamino Group

The secondary amine is nucleophilic and can participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Condensation: Reaction with aldehydes or ketones to form imines.[9]

Reactions of the Hydroxymethyl Group

The primary alcohol can undergo reactions typical of alcohols:

-

Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.[9]

-

Esterification: Reaction with carboxylic acids or their derivatives to form esters.[9]

-

Etherification: Conversion to ethers, for example, through the Williamson ether synthesis.

Reactivity Logic Diagram

Caption: Reactivity profile of this compound.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the broad-spectrum antifungal agent, isavuconazolium sulfate .[8] This triazole antifungal drug is used to treat invasive aspergillosis and invasive mucormycosis. The specific structure and reactivity of this compound are crucial for the efficient construction of the complex isavuconazole molecule.

Beyond its role in the synthesis of isavuconazole, the structural motif of 2-(methylamino)pyridine is found in other biologically active compounds. Pyridine derivatives are widely recognized for their therapeutic potential, and this particular building block offers a scaffold for the development of new therapeutic agents targeting a range of conditions, including neurological disorders.[1] Its ability to be readily functionalized at multiple positions makes it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory setting. It is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use a respirator if ventilation is inadequate.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials. The compound is hygroscopic and should be stored under an inert atmosphere.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and the presence of multiple reactive sites provide a robust platform for the creation of complex molecules, most notably the antifungal drug isavuconazolium sulfate. A thorough understanding of its properties, synthesis, and reactivity is essential for chemists and researchers working to develop new and improved therapeutic agents.

References

-

PubChem. (n.d.). 2-(Methylamino)-3-pyridinemethanol. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-(Methylamino) - 3-pyridinemethanol in China. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (2-(Methylamino)pyridin-3-yl)methanol. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 2-(Methylamino)-3-pyridinemethanol | C7H10N2O | CID 4738518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 32399-12-5 | FM55590 [biosynth.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-(Methylamino)-3-pyridinemethanol: Properties, Applications, Safety, Supplier & Pricing - Buy High Purity 2-(Methylamino)-3-pyridinemethanol in China [pipzine-chem.com]

- 8. This compound | 32399-12-5 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(Methylamino)pyridine-3-methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)pyridine-3-methanol, a pyridine derivative, is a compound of significant interest in the pharmaceutical and chemical industries. Its bifunctional nature, featuring both a secondary amine and a primary alcohol, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthesis protocols, and key applications, with a particular focus on its role as a crucial intermediate in the development of antifungal agents.

Physicochemical Properties

This compound (CAS RN: 32399-12-5) is typically a white to off-white or light yellow crystalline powder.[1] It is soluble in various organic solvents, including methanol, ethanol, and dichloromethane, but has limited solubility in water. The compound is also noted to be hygroscopic and should be stored in a dry environment to prevent deliquescence.

| Property | Value | Source(s) |

| CAS Number | 32399-12-5 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀N₂O | [1][5][2][3][4] |

| Molecular Weight | 138.17 g/mol | [1][5][2][3][4] |

| Appearance | White to off-white/light yellow crystalline powder | [1] |

| Melting Point | 110-114 °C | |

| Boiling Point (Predicted) | 312.2 ± 32.0 °C at 760 mmHg | [4] |

| Solubility | Soluble in methanol, ethanol, dichloromethane; limited solubility in water | |

| Storage Conditions | Store at 2-8 °C in a well-closed container, inert atmosphere | [4] |

Structural Information:

-

IUPAC Name: [2-(methylamino)pyridin-3-yl]methanol

-

Synonyms: 2-(N-Methylamino)-3-hydroxymethylpyridine, Isavuconazole Impurity 62

Caption: Chemical structure of this compound.

Spectroscopic Data

A comprehensive analysis of this compound relies on various spectroscopic techniques for structural confirmation and purity assessment. While publicly available spectra are scarce, this compound is available as a fully characterized pharmaceutical impurity standard, and a complete data package is typically provided by suppliers upon purchase.[5][6][7] This includes:

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the methyl group, the methylene protons of the methanol group, the amine and alcohol protons, and the aromatic protons on the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct peaks for the methyl carbon, the methylene carbon, and the carbons of the pyridine ring.

-

IR (Infrared) Spectroscopy: Characteristic absorption bands would be expected for the O-H and N-H stretching vibrations, C-H stretching of the alkyl and aromatic groups, and C=C and C=N stretching of the pyridine ring.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns that can help confirm the structure.

-

HPLC (High-Performance Liquid Chromatography): This technique is used to determine the purity of the compound.

A sample Certificate of Analysis for a related impurity standard confirms that NMR and Mass spectra are provided and conform to the expected structure.[8]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the pyridine ring, the secondary amino group, and the primary alcohol. The pyridine ring is an electron-deficient aromatic system, while the methylamino group is electron-donating.[9] This electronic push-pull influences the reactivity of the entire molecule.

The compound can act as a weak base due to the lone pairs of electrons on both the pyridine and amino nitrogen atoms.[9] The amino group is nucleophilic and can undergo reactions such as alkylation and acylation.[9] The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

Synthesis of this compound

Several synthetic routes to this compound have been developed, primarily driven by its use in pharmaceutical manufacturing. Two prominent methods are outlined in patent literature:

Method 1: From 2-Chloronicotinic Acid

This approach involves a nucleophilic aromatic substitution followed by a reduction.

Caption: Synthesis of this compound from 2-Chloronicotinic Acid.

Experimental Protocol (Method 1):

-

Step 1: Synthesis of 2-(Methylamino)nicotinic Acid: 2-Chloronicotinic acid is reacted with methylamine hydrochloride in the presence of potassium carbonate and a catalytic amount of cuprous bromide in dimethylformamide (DMF) at an elevated temperature (e.g., 100 °C).

-

Step 2: Reduction to this compound: The resulting 2-(methylamino)nicotinic acid is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF) to yield the final product.

Method 2: Reduction of a Tert-Butyl Ester Precursor

This method offers an alternative route that can be suitable for industrial-scale production.

Caption: Synthesis via reduction of a tert-butyl ester precursor.

Experimental Protocol (Method 2):

-

Reduction: Tert-butyl 2-methylamino-3-pyridinecarboxylate is dissolved in a suitable organic solvent system (e.g., tetrahydrofuran and toluene).

-

A reducing agent, such as sodium borohydride or potassium borohydride in the presence of a Lewis acid (e.g., zinc chloride), is added to the solution.

-

The reaction mixture is refluxed until the starting material is consumed.

-

Work-up involves quenching the reaction, followed by extraction and purification steps (e.g., crystallization) to isolate the this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of the broad-spectrum antifungal drug, isavuconazole .[4] Isavuconazole is used to treat invasive aspergillosis and invasive mucormycosis. The specific structure and reactivity of this compound are critical for the construction of the isavuconazole molecule.

Beyond its role in antifungal synthesis, its structural motifs suggest potential for its use as an intermediate in the development of other therapeutic agents, particularly those targeting neurological disorders.[1] The pyridine core is a common feature in many biologically active compounds.

Safety and Handling

Conclusion

This compound is a valuable and versatile chemical intermediate with established importance in the pharmaceutical industry, particularly in the synthesis of the antifungal agent isavuconazole. Its unique combination of a substituted pyridine ring with both amino and alcohol functionalities provides a platform for a variety of chemical transformations. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.

References

-

Pipzine Chemicals. 2-(Methylamino) - 3-pyridinemethanol in China. Available at: [Link]

-

Daicel Pharma Standards. Isavuconazole Impurities Manufacturers & Suppliers. Available at: [Link]

-

Axios Research. Isavuconazole Impurity 62 - CAS - 32399-12-5. Available at: [Link]

-

Certificate of Analysis. Isavuconazole Impurity 65. Available at: [Link]

-

SynZeal. Isavuconazole Impurities. Available at: [Link]

-

SynThink Research Chemicals. Isavuconazole EP Impurities & USP Related Compounds. Available at: [Link]

-

Venkatasai Life Sciences. Isavuconazole Impurities. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Chemical Versatility of 2-(Methylamino)pyridine: From Synthesis to Reaction. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 32399-12-5 [chemicalbook.com]

- 5. Isavuconazole Impurity 62 - CAS - 32399-12-5 | Axios Research [axios-research.com]

- 6. Isavuconazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. Isavuconazole Impurities | SynZeal [synzeal.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(Methylamino)pyridine-3-methanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylamino)pyridine-3-methanol is a versatile pyridine derivative that has garnered significant attention in medicinal and synthetic chemistry. Its unique bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a valuable building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical structure, molecular weight, synthesis, and key applications, with a particular focus on its role in the development of novel therapeutics.

Core Molecular Attributes

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Attribute | Value |

| Chemical Name | This compound |

| Synonyms | (2-(Methylamino)pyridin-3-yl)methanol, 2-(N-Methylamino)-3-hydroxymethylpyridine |

| CAS Number | 32399-12-5 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Storage | Store at 0-8 °C[1] |

Chemical Structure

The structure of this compound features a pyridine ring substituted at the 2-position with a methylamino group and at the 3-position with a hydroxymethyl group. This arrangement of functional groups is crucial to its reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of this compound.

Synthesis of this compound

There are two primary synthetic routes reported for the preparation of this compound. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: From 2-Chloronicotinic Acid

This method involves a two-step process starting from the readily available 2-chloronicotinic acid.[2]

-

Amination: 2-Chloronicotinic acid is reacted with methylamine to form 2-(methylamino)-3-pyridinecarboxylic acid.

-

Reduction: The resulting carboxylic acid is then reduced to the corresponding alcohol, yielding this compound.

Caption: Synthetic pathway from 2-chloronicotinic acid.

Method 2: Reduction of a Tert-Butyl Ester Precursor

A common and efficient laboratory-scale synthesis involves the reduction of tert-butyl 2-methylamino-3-pyridinecarboxylate.[2]

Materials:

-

tert-Butyl 2-methylamino-3-pyridinecarboxylate

-

Potassium borohydride

-

Zinc chloride

-

Tetrahydrofuran (THF)

-

Toluene

-

20% Sodium hydroxide solution

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

-

Isopropanol

-

n-Hexane

Procedure:

-

To a 500 mL three-necked flask, add 180 mL of tetrahydrofuran, 11.4 g (0.300 mol) of potassium borohydride, and 20.5 g (0.150 mol) of zinc chloride.

-

Stir the mixture at room temperature for 2 hours.

-

Add 25 g (0.120 mol) of tert-butyl 2-methylamino-3-pyridinecarboxylate and 84 mL of toluene. Control the rate of addition as gas evolution occurs.

-

Reflux the reaction mixture until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and add 20% sodium hydroxide solution until the solution becomes clear.

-

Extract the aqueous layer three times with 500 mL of ethyl acetate.

-

Combine the organic phases and wash twice with 250 mL of saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product as a white solid.

-

Recrystallize the crude product from isopropanol/n-hexane to yield the purified this compound.

Spectroscopic Characterization

While specific experimental spectra are not publicly available in detail, the expected spectroscopic data for this compound would include:

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, the methyl protons of the methylamino group, and the exchangeable protons of the amine and alcohol groups.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the methylene carbon, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyridine ring, and C-O stretching.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).

Applications in Drug Development

The primary significance of this compound in the pharmaceutical industry is its role as a key intermediate in the synthesis of the broad-spectrum antifungal agent, isavuconazolium sulfate.[2]

Synthesis of Isavuconazolium Sulfate

Isavuconazolium sulfate is a triazole antifungal drug used to treat invasive aspergillosis and invasive mucormycosis. The synthesis of this complex molecule relies on the specific structure and reactivity of this compound.

Caption: Role of this compound in Isavuconazole synthesis.

Mechanism of Action of Isavuconazole

Isavuconazonium sulfate is a prodrug that is rapidly converted in the body to its active form, isavuconazole. Isavuconazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, isavuconazole compromises the integrity and function of the fungal cell membrane, leading to cell death.

Potential in the Development of Neuroactive Compounds

Pyridine derivatives are a well-established class of compounds with a wide range of activities in the central nervous system (CNS).[1] The structural motifs present in this compound, specifically the substituted aminopyridine core, are found in various neuroactive agents.

While direct applications of this compound in the synthesis of specific neuroactive drugs are not extensively documented in publicly available literature, its structural features suggest its potential as a scaffold for the development of ligands for various CNS targets, including:

-

Serotonin Receptors: The aminopyridine moiety is a known pharmacophore in ligands targeting serotonin receptors, which are implicated in mood disorders, anxiety, and other neurological conditions.

-

Dopamine Receptors: Substituted pyridines have also been explored as ligands for dopamine receptors, which are key targets in the treatment of Parkinson's disease, schizophrenia, and other psychiatric disorders.

The bifunctional nature of this compound allows for diverse chemical modifications, making it an attractive starting point for the generation of compound libraries for screening against various CNS targets.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

GHS Hazard Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).

It is essential to consult the full Safety Data Sheet (SDS) for this compound before handling for comprehensive safety information.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in the pharmaceutical industry. Its role as a key intermediate in the synthesis of the antifungal drug isavuconazolium sulfate highlights its importance. Furthermore, its structural features suggest its potential for the development of novel neuroactive compounds. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and drug development professionals.

References

Sources

A Technical Guide to the Solubility of 2-(Methylamino)pyridine-3-methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For 2-(Methylamino)pyridine-3-methanol, the following characteristics are key determinants of its interaction with organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem[2] |

| Molecular Weight | 138.17 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline powder | Chem-Impex[1] |

| Melting Point | ~110-114 °C | Pipzine Chemicals[3] |

| XLogP3 | 0.8 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PharmaCompass[4] |

| Hydrogen Bond Acceptor Count | 3 | PharmaCompass[4] |

| Topological Polar Surface Area (TPSA) | 45.2 Ų | PubChem[2] |

The molecular structure of this compound, featuring a pyridine ring, a methylamino group, and a hydroxymethyl group, imparts an amphiphilic character.[5] The pyridine ring and the methyl group contribute to its nonpolar nature, while the hydroxyl and amino groups are capable of forming hydrogen bonds, enhancing its affinity for polar solvents.[5] The relatively low XLogP3 value suggests a degree of hydrophilicity, consistent with its observed solubility in polar organic solvents.

Qualitative Solubility Profile

Based on available literature, this compound exhibits the following general solubility characteristics:

-

High Solubility: It is reported to be soluble in many polar organic solvents, including methanol, ethanol, and dichloromethane.[3] In methanol, its dissolution is described as rapid.[3]

-

Moderate Solubility: Its amphiphilic nature suggests moderate solubility in a range of polar and moderately polar solvents.[5]

-

Limited Solubility: The compound has limited solubility in water.[3]

-

Hygroscopicity: It has been noted to be hygroscopic, meaning it can absorb moisture from the air.[3] This property necessitates storage in a dry environment to maintain its integrity.[3]

It is crucial to note that this information is qualitative. For process development, reaction optimization, and formulation, precise quantitative solubility data is often required. The lack of such published data necessitates experimental determination.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a fundamental basis for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity.

Role of Polarity and Hydrogen Bonding

The presence of both hydrogen bond donors (the hydroxyl and amino groups) and acceptors (the nitrogen atoms of the pyridine ring and the amino group, and the oxygen of the hydroxyl group) in this compound dictates its solubility profile.[4][5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the solute, leading to strong intermolecular interactions and, consequently, high solubility.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Acetone): These solvents possess a dipole moment but do not have hydrogen bond donors. They can interact with the polar regions of the solute, leading to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and hydrogen bonding capabilities. The energy required to break the strong solute-solute interactions (due to hydrogen bonding) in the crystalline lattice of this compound is not compensated by weak solute-solvent interactions, resulting in poor solubility.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible. While the specific HSP values for this compound are not published, understanding the HSP of common solvents can guide solvent selection for solubility trials.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of public quantitative data, an experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid.

Workflow for Isothermal Shake-Flask Solubility Determination

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Methylamino)-3-pyridinemethanol | C7H10N2O | CID 4738518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Methylamino)-3-pyridinemethanol: Properties, Applications, Safety, Supplier & Pricing - Buy High Purity 2-(Methylamino)-3-pyridinemethanol in China [pipzine-chem.com]

- 4. 2-(Methylamino)-3-pyridinemethanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Buy this compound | 32399-12-5 [smolecule.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methylamino)pyridine-3-methanol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Methylamino)pyridine-3-methanol (CAS No: 32399-12-5, Molecular Formula: C₇H₁₀N₂O, Molecular Weight: 138.17 g/mol ).[1][2][3][4][5][6] As a key intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers, scientists, and professionals in drug development.[2] This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of readily available experimental spectra in public databases, this guide utilizes high-quality predicted data to serve as a reliable reference for identification, purity assessment, and structural elucidation. Each section includes a detailed experimental protocol, data summary, and an in-depth interpretation of the spectral features, grounded in established principles of spectroscopy.

Introduction

This compound is a bifunctional pyridine derivative featuring both a secondary amine and a primary alcohol. This unique combination of functional groups makes it a versatile building block in organic synthesis, notably as an intermediate in the production of various bioactive molecules. Its structural integrity and purity are critical for the successful synthesis of target compounds, necessitating robust analytical characterization. Spectroscopic methods provide a non-destructive and highly informative means to confirm the molecular structure and identify potential impurities. This guide will delve into the three primary spectroscopic techniques used for the characterization of this molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide to assign specific signals in the NMR and MS data to their corresponding atoms.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data provide a detailed map of the electronic environment of each nucleus.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-resolution NMR spectra.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet of Doublets (dd) | 1H | H6 |

| ~7.40 | Doublet of Doublets (dd) | 1H | H4 |

| ~6.50 | Doublet of Doublets (dd) | 1H | H5 |

| ~5.20 | Broad Singlet | 1H | NH |

| ~4.65 | Singlet | 2H | CH₂OH |

| ~3.00 | Singlet | 3H | N-CH₃ |

| ~2.50 | Broad Singlet | 1H | OH |

Interpretation of ¹H NMR Spectrum

-

Aromatic Region (6.5-8.0 ppm): The three signals in the downfield region are characteristic of the protons on the pyridine ring. The proton at the C6 position (H6) is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. The signals for H4 and H5 will be further upfield, with their exact positions and coupling patterns determined by their relationship to the substituents. The splitting pattern for all three aromatic protons is predicted to be a doublet of doublets due to coupling with their two non-equivalent neighbors.

-

Amine Proton (~5.20 ppm): The secondary amine proton (NH) typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent.

-

Methanol Protons (~4.65 ppm): The two protons of the methanol group (-CH₂OH) are chemically equivalent and are adjacent to an electron-withdrawing aromatic ring, shifting them downfield to approximately 4.65 ppm. They appear as a singlet as there are no adjacent protons to couple with.

-

Methyl Protons (~3.00 ppm): The three protons of the methyl group (-NCH₃) are equivalent and appear as a sharp singlet around 3.00 ppm. The signal is shifted downfield due to the attachment to the nitrogen atom.

-

Hydroxyl Proton (~2.50 ppm): The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift is highly variable, depending on factors like solvent, temperature, and concentration due to hydrogen bonding.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is summarized below.

| Chemical Shift (δ) ppm | Assignment |

| ~159.0 | C2 |

| ~148.0 | C6 |

| ~138.0 | C4 |

| ~125.0 | C3 |

| ~105.0 | C5 |

| ~62.0 | CH₂OH |

| ~29.0 | N-CH₃ |

Interpretation of ¹³C NMR Spectrum

-

Aromatic Carbons (105-160 ppm): Five signals are expected for the five distinct carbon atoms of the pyridine ring. C2, being directly attached to two nitrogen atoms (one in the ring, one from the amino group), is the most deshielded and appears furthest downfield (~159.0 ppm). C6 is adjacent to the ring nitrogen and is also significantly downfield (~148.0 ppm). C4 and C3 are in the middle of the aromatic region, while C5 is predicted to be the most upfield of the aromatic carbons (~105.0 ppm).

-

Methanol Carbon (~62.0 ppm): The carbon of the methanol group (-CH₂OH) is attached to an oxygen atom, which shifts its signal to around 62.0 ppm.

-

Methyl Carbon (~29.0 ppm): The methyl carbon of the N-methyl group appears at the most upfield position (~29.0 ppm), which is typical for an sp³ hybridized carbon attached to a nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol: IR Data Acquisition

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3400-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~3350 (sharp, medium) | N-H Stretch | Secondary Amine (-NH) |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic C-H (CH₃, CH₂) |

| ~1600-1450 | C=C and C=N Stretch | Pyridine Ring |

| ~1250 | C-N Stretch | Aryl-Amine |

| ~1050 | C-O Stretch | Primary Alcohol |

Interpretation of IR Spectrum

-

O-H and N-H Stretching Region (3400-3200 cm⁻¹): A key feature of the spectrum will be a broad absorption band centered around 3300 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. Overlapping with this, a sharper, less intense peak around 3350 cm⁻¹ is expected for the N-H stretch of the secondary amine.

-

C-H Stretching Region (3100-2850 cm⁻¹): Weaker absorptions just above 3000 cm⁻¹ are indicative of the aromatic C-H stretches. Stronger absorptions just below 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching of the aliphatic C-H bonds in the methyl and methanol groups.

-

Fingerprint Region (< 1600 cm⁻¹): This region contains a wealth of information. Strong absorptions between 1600 and 1450 cm⁻¹ are due to the C=C and C=N bond stretching vibrations within the aromatic pyridine ring. A distinct peak around 1250 cm⁻¹ can be assigned to the C-N stretching of the aryl-amine. The strong C-O stretching vibration of the primary alcohol is expected to appear around 1050 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, non-volatile compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of protonated molecules [M+H]⁺.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

(Optional) Tandem MS (MS/MS): To obtain fragmentation information, the parent ion ([M+H]⁺) can be selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions, which are then mass-analyzed.

Predicted MS Data

| m/z | Ion | Proposed Fragment Structure |

| 139 | [M+H]⁺ | Protonated molecular ion |

| 121 | [M+H - H₂O]⁺ | Loss of water from the methanol group |

| 108 | [M+H - CH₂OH]⁺ | Loss of the hydroxymethyl radical |

Interpretation of Mass Spectrum

-

Molecular Ion: With ESI, the compound is expected to be observed as the protonated molecule, [M+H]⁺. Given the molecular weight of 138.17, the molecular ion peak will appear at an m/z of approximately 139.1.

-

Fragmentation Pattern: The fragmentation of this compound would likely proceed through the loss of stable neutral molecules or radicals from the substituents.

-

Loss of Water (m/z 121): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da) from the protonated parent ion.

-

Loss of the Hydroxymethyl Group (m/z 108): Cleavage of the C-C bond between the pyridine ring and the methanol group can lead to the loss of a hydroxymethyl radical (•CH₂OH, 31 Da), resulting in a fragment ion at m/z 108.

-

Caption: Predicted primary fragmentation pathways for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a robust framework for the structural confirmation and identification of this important chemical intermediate. The provided experimental protocols serve as a standard for researchers aiming to acquire their own data. While predicted data is a valuable resource, it is always recommended to confirm these findings with experimental data whenever possible.

References

- Note: As specific experimental data for 2-(Methylamino)

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Pharmaffiliates. (n.d.). (2-(Methylamino)pyridin-3-yl)methanol. Retrieved January 11, 2026, from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

NMRDB.org. (n.d.). Predict 1H and 13C NMR spectra. Retrieved January 11, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 11, 2026, from [Link]

-

CFM-ID. (n.d.). Spectra Prediction. Retrieved January 11, 2026, from [Link]

Sources

A Comprehensive Technical Guide to 2-(Methylamino)pyridine-3-methanol for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-(Methylamino)pyridine-3-methanol, with CAS number 32399-12-5, is a bifunctional pyridine derivative that has emerged as a critical intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its structure, featuring a nucleophilic secondary amine and a versatile primary alcohol on a pyridine scaffold, offers a unique combination of reactivity and structural rigidity. This makes it an invaluable tool for medicinal chemists and process developers.

The strategic placement of the methylamino and hydroxymethyl groups at the 2 and 3 positions, respectively, creates a distinct electronic and steric environment, enabling selective chemical transformations. This guide provides an in-depth overview of the commercial availability, synthesis, characterization, and key applications of this compound, designed to empower researchers and drug development professionals in leveraging this potent synthetic building block. A notable application is its role as a key intermediate in the synthesis of the broad-spectrum antifungal agent, isavuconazolium sulfate.[2]

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically supplied as a white to off-white crystalline powder with purities generally exceeding 97%. When procuring this reagent, it is crucial to consider the required purity for the intended application, as trace impurities can significantly impact the outcome of sensitive synthetic steps.

For laboratory-scale research, numerous suppliers offer small quantities with high purity, often accompanied by a certificate of analysis detailing the specific batch's quality. For larger-scale development and manufacturing, several suppliers specialize in bulk quantities, and it is advisable to inquire about their production capacity and quality control processes.

Below is a summary of representative commercial suppliers and typical product specifications:

| Supplier | Purity | Available Quantities | CAS Number |

| Chem-Impex | ≥ 99% (Assay) | 1g, 5g, 25g | 32399-12-5[1] |

| ChemScene | ≥ 98% | Inquire | 32399-12-5[3] |

| Santa Cruz Biotechnology | Research Grade | Inquire | 32399-12-5[4] |

| CymitQuimica | 97% | 1g, 5g, 10g, 25g, 100g, 1kg, 5kg | 32399-12-5[5] |

| Biosynth | Research Grade | Inquire | 32399-12-5[6] |

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area, typically at 0-8°C, under an inert atmosphere such as nitrogen to prevent degradation.[1][6] It is important to protect it from light.[3]

Synthetic Routes and Methodologies

There are two primary and well-established synthetic routes for the preparation of this compound. The choice of route often depends on the availability of starting materials, scalability, and the desired purity of the final product.

Route 1: From 2-Chloronicotinic Acid

This is a robust and frequently employed method that involves a two-step process: nucleophilic aromatic substitution followed by reduction.

Workflow Diagram:

Caption: Synthesis of this compound from 2-chloronicotinic acid.

Step 1: Synthesis of 2-(Methylamino)nicotinic Acid

The first step involves the displacement of the chlorine atom from 2-chloronicotinic acid with methylamine. This reaction is typically catalyzed by a copper(I) salt.

Experimental Protocol:

-

To a solution of 2-chloronicotinic acid in DMF, add methylamine hydrochloride, potassium carbonate, and a catalytic amount of cuprous bromide.

-

Heat the reaction mixture to 100°C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(methylamino)nicotinic acid.

Step 2: Reduction of 2-(Methylamino)nicotinic Acid

The carboxylic acid group of 2-(methylamino)nicotinic acid is then reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LAH).

Experimental Protocol:

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

-

In an oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF).[7]

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a solution of 2-(methylamino)nicotinic acid (1 equivalent) in anhydrous THF to the LAH suspension. The addition should be dropwise to control the exothermic reaction and hydrogen gas evolution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture back to 0°C and quench the excess LAH by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[7]

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Route 2: Reduction of a 2-(Methylamino)nicotinic Acid Ester

This alternative route involves the reduction of a tert-butyl ester of 2-(methylamino)nicotinic acid using a milder reducing agent system.

Workflow Diagram:

Caption: Synthesis of this compound via ester reduction.

Detailed Experimental Protocol: [2]

-

To a 500 mL three-necked flask, add 180 mL of tetrahydrofuran, 11.4 g (0.300 mol) of potassium borohydride, and 20.5 g (0.150 mol) of zinc chloride.

-

Stir the mixture at room temperature for 2 hours.

-

Add 25 g (0.120 mol) of tert-butyl 2-methylamino-3-pyridinecarboxylate and 84 mL of toluene. Control the rate of addition as gas evolution occurs.

-

Heat the reaction mixture to reflux and maintain until the reaction is complete (monitor by TLC).

-

Cool the mixture to room temperature and add 20% sodium hydroxide solution until the solution becomes clear.

-

Extract the product with ethyl acetate (3 x 500 mL).

-

Combine the organic phases and wash twice with saturated brine (2 x 250 mL).

-

Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound as a white solid.

-

Further purification can be achieved by recrystallization from isopropanol/n-hexane. This method reportedly yields the product in 88.2% yield.[2]

Characterization and Quality Control

Thorough characterization of this compound is essential to confirm its identity and purity. The following spectroscopic techniques are recommended:

| Technique | Key Diagnostic Features |

| ¹H NMR | - N-methyl group: A singlet at approximately δ 3.2–3.4 ppm. - Hydroxymethyl group (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) at around δ 4.5-4.7 ppm. - Hydroxyl proton (-OH): A broad singlet at δ 4.8–5.2 ppm, which is exchangeable with D₂O. - Aromatic protons (pyridine ring): Multiplets between δ 7.0–8.5 ppm.[8] |

| ¹³C NMR | - Hydroxymethyl carbon (-CH₂OH): A peak at approximately δ 60–65 ppm. - N-methyl carbon (-NHCH₃): A peak around δ 35–40 ppm. - Pyridine ring carbons: Peaks in the aromatic region (δ 110-160 ppm).[8] |

| FTIR | - O–H stretch: A strong, broad band in the region of 3200–3400 cm⁻¹. - N–H stretch: A moderate band around 3300-3500 cm⁻¹. - C–H stretches (aromatic and aliphatic): Peaks in the 2850–3100 cm⁻¹ region. - C=C and C=N stretches (pyridine ring): Bands in the 1400–1600 cm⁻¹ region. - C–N stretch: A peak at approximately 1250 cm⁻¹.[8] |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 138.17, corresponding to the molecular formula C₇H₁₀N₂O.[8][9] |

Applications in Research and Development

This compound is a versatile intermediate with a growing number of applications in various fields of chemical research.

-

Pharmaceutical Development: Its primary application is as a key building block in the synthesis of pharmaceuticals.[1] The presence of both a nucleophilic amine and an alcohol group allows for the construction of diverse molecular scaffolds. It is particularly valuable in the development of drugs targeting neurological disorders due to the ability of pyridine derivatives to interact with specific brain receptors.[1]

-

Agrochemical Chemistry: This compound is also utilized in the formulation of modern agrochemicals. It can be incorporated into the structure of pesticides and herbicides to enhance their efficacy, potentially by improving their absorption and translocation within the target pest or plant.[1]

-

Material Science: The functional groups of this compound make it a candidate for the development of novel polymers and materials. It can be used to create polymers with enhanced properties for applications such as specialized coatings and adhesives.[1]

-

Biochemical Research: Researchers employ this compound and its derivatives in studies related to enzyme inhibition and receptor binding to elucidate metabolic pathways and identify potential therapeutic targets.[1]

Conclusion

This compound is a commercially accessible and highly valuable synthetic intermediate. Its bifunctional nature provides a robust platform for the synthesis of a wide range of complex molecules, solidifying its importance in drug discovery and development. The synthetic routes outlined in this guide are well-established and can be adapted for both laboratory and larger-scale production. With a thorough understanding of its properties, synthesis, and applications, researchers can effectively utilize this versatile building block to advance their scientific endeavors.

References

-

Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). Reduction of α-Amino Acids. Organic Syntheses, Coll. Vol. 7, p.530 (1990); Vol. 63, p.136 (1985). Available from: [Link]

-

PubChem. (n.d.). 2-(Methylamino)-3-pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Lithium aluminium hydride. In Wikipedia. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic method of 2-chloronicotinic acid. Eureka. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Retrieved from [Link]

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. In Proceedings of the 2016 International Conference on Energy, Material and Chemical Engineering (EMCM 2016). Atlantis Press. DOI: 10.2991/emcm-16.2017.119

-

SpectraBase. (n.d.). 2-Methylamino-pyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (2-(Methylamino)pyridin-3-yl)methanol. Retrieved from [Link]

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Advances in Engineering Research, 111, 608-611.

-

ResearchGate. (2019, October 6). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-(METHYLAMINO)-3-PYRIDINEMETHANOL. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 32399-12-5 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 32399-12-5 | FM55590 [biosynth.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. 2-(Methylamino)-3-pyridinemethanol | C7H10N2O | CID 4738518 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Potential of 2-(Methylamino)pyridine-3-methanol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Privileged Scaffold with Untapped Potential

In the vast landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif consistently found in a multitude of clinically successful drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and versatile substitution patterns make it an invaluable starting point for the design of novel therapeutics.[2][3][4] Within this esteemed class of compounds, 2-(Methylamino)pyridine-3-methanol emerges as a molecule of significant interest. While primarily recognized as a key intermediate in the synthesis of the triazole antifungal agent isavuconazolium sulfate, its inherent structural features suggest a much broader and largely unexplored potential in drug discovery.[5][6][7]

This technical guide provides a comprehensive analysis of this compound, moving beyond its current role as a synthetic building block to explore its potential applications in medicinal chemistry. We will delve into its chemical properties, hypothesize its utility in oncology, neurodegenerative diseases, and infectious diseases, and provide a strategic framework for its exploration as a lead compound for next-generation therapeutics.

Core Compound Profile: this compound

This compound is a bifunctional molecule possessing both a secondary amine and a primary alcohol, which allows for a variety of chemical transformations.[7] This dual functionality is key to its versatility as a synthetic intermediate and its potential as a scaffold for creating diverse chemical libraries.

| Property | Value | Source |

| CAS Number | 32399-12-5 | [8] |

| Molecular Formula | C₇H₁₀N₂O | [8] |

| Molecular Weight | 138.17 g/mol | [8] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 110-114 °C | [7] |

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in the context of isavuconazole synthesis.[5][6] A common and efficient method involves a two-step process starting from 2-chloronicotinic acid.

Step 1: Nucleophilic Aromatic Substitution

2-chloronicotinic acid is reacted with methylamine in a suitable solvent. The methylamine acts as a nucleophile, displacing the chlorine atom at the 2-position of the pyridine ring to form 2-(methylamino)nicotinic acid.

Step 2: Reduction of the Carboxylic Acid

The resulting 2-(methylamino)nicotinic acid is then reduced to the corresponding primary alcohol, this compound. This reduction can be achieved using various reducing agents, such as lithium aluminum hydride or a combination of sodium borohydride and a Lewis acid.[5][7]

Caption: Synthetic pathway for this compound.

Hypothesized Therapeutic Applications: A Scaffold for Innovation

The true potential of this compound lies in its utility as a starting point for the development of novel drugs targeting a range of diseases. The aminopyridine core is a well-established pharmacophore in several therapeutic areas.

Oncology: Targeting Kinases with Precision

The aminopyridine scaffold is a common feature in many kinase inhibitors.[1][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 2-aminopyridine moiety can act as a hinge-binder, forming key hydrogen bonds within the ATP-binding pocket of various kinases.

Potential for this compound:

The 2-methylamino group of the core molecule can be readily functionalized to introduce various substituents that can interact with different regions of the kinase active site, thereby tuning the potency and selectivity of the inhibitor. The 3-methanol group provides a handle for introducing solubilizing groups or moieties that can probe for additional binding interactions.

Caption: Competitive inhibition of kinase activity.

Neurodegenerative Diseases: Modulating Neuronal Function

Aminopyridine derivatives, most notably 4-aminopyridine, are known to act as potassium channel blockers.[9][10][11] In neurodegenerative diseases such as multiple sclerosis, the loss of myelin exposes potassium channels on axons, leading to impaired nerve impulse conduction. By blocking these channels, aminopyridines can restore axonal function and alleviate symptoms.[9][12]

Potential for this compound:

The 2-aminopyridine scaffold present in this compound suggests its potential as a starting point for the development of novel potassium channel blockers. The substituents at the 2- and 3-positions can be modified to optimize the compound's affinity and selectivity for specific potassium channel subtypes, potentially leading to improved efficacy and a better safety profile compared to existing therapies.[4][13]

Caption: A drug discovery workflow starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of a Representative Derivative - (2-(Methylamino)pyridin-3-yl)methyl Acetate

This protocol describes the acetylation of the primary alcohol of this compound, a simple derivatization to illustrate the synthetic accessibility of analogues.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (as solvent and catalyst)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Dissolve this compound (1.0 eq) in pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: In-vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of a this compound derivative against a specific protein kinase.

Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (derivative of this compound)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in kinase buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30 °C for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.

Conclusion: A Call to Exploration

This compound, while currently defined by its role in the synthesis of a single drug, possesses the structural hallmarks of a highly versatile scaffold for medicinal chemistry. Its aminopyridine core, coupled with its dual functional handles, presents a compelling opportunity for the development of novel therapeutics in oncology, neurodegenerative diseases, and infectious diseases. This guide has laid out a scientifically-grounded rationale and a strategic framework for unlocking the full potential of this promising molecule. It is our hope that this will inspire further research and development efforts, ultimately leading to the discovery of new and effective medicines.

References

-

R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

-

R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

-

NIH. (n.d.). Pyridine: the scaffolds with significant clinical diversity - PMC. NIH. [Link]

-

PubMed. (n.d.). Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]

-

NIH. (2021). Neuroprotective Properties of 4-Aminopyridine - PMC. NIH. [Link]

-

Pensoft Publishers. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Pensoft Publishers. [Link]

- Google Patents. (n.d.). CN104961675A - Preparation method of isavuconazole intermediate.

-

RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

-

NIH. (n.d.). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putitive Inhibition of Lanosterol Demethylase - PMC. NIH. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

MDPI. (2018). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety. MDPI. [Link]

-

NIH. (n.d.). Formation of 2-methylaminopyridine-3-carbaldehyde and the corresponding methylimine by ring-opening and ring-closing reactions of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide. NIH. [Link]

-

Semantic Scholar. (n.d.). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Semantic Scholar. [Link]

-

PubMed. (n.d.). Aminopyridine block of potassium channels in mouse neuroblastoma cells. PubMed. [Link]

-

MDPI. (2018). Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Derivatives. MDPI. [Link]

-

NIH. (n.d.). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. NIH. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Chem-Impex. (n.d.). This compound. Chem-Impex. [Link]

-

PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. [Link]

-

PubMed. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. PubMed. [Link]

-

Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Wikipedia. [Link]

- Google Patents. (n.d.). US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2....

-

RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]

-

PubChem. (n.d.). (2-(Methylamino)pyridin-3-yl)methyl methylglycinate. PubChem. [Link]

-

PubMed. (2014). Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 32399-12-5 [chemicalbook.com]

- 6. CN104961675A - Preparation method of isavuconazole intermediate - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 2-(Methylamino)-3-pyridinemethanol | C7H10N2O | CID 4738518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aminopyridine block of potassium channels in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Profile of 2-(Methylamino)pyridine-3-methanol Derivatives in Drug Discovery: A Technical Guide

Introduction: Beyond a Simple Intermediate

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to numerous FDA-approved drugs.[1][] Within this vast family, 2-(Methylamino)pyridine-3-methanol has emerged from its role as a simple synthetic intermediate to become a highly versatile platform for developing novel therapeutic agents.[3][4] Its bifunctional nature, featuring a secondary amine and a primary alcohol, provides a rich ground for chemical modification, allowing for the construction of complex molecular architectures tailored to specific biological targets.[3]

Initially recognized as a key building block in the synthesis of the triazole antifungal agent isavuconazole, its utility is now understood to be far broader.[5][6] Researchers have successfully leveraged this scaffold to create derivatives with potent activities across a spectrum of diseases, including infectious diseases like tuberculosis, various cancers, and neurological disorders.[7][8] This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of these derivatives, offering field-proven insights for researchers and drug development professionals.

Core Biological Activities and Mechanistic Insights

The unique arrangement of the methylamino and methanol groups on the pyridine ring allows for diverse interactions with biological macromolecules. This has led to the development of derivatives with distinct and potent biological activities.

Antitubercular Activity: Inhibition of MmpL3

One of the most significant recent applications for this class of compounds is in the development of novel antitubercular agents.[8] Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a unique and complex cell wall, rich in mycolic acids. The transport of these essential mycolic acids is mediated by the membrane protein MmpL3, which has been validated as a promising therapeutic target.[8]